molecular formula C3H3N2NaO2S B13180704 Sodium 1H-imidazole-4-sulfinate

Sodium 1H-imidazole-4-sulfinate

Cat. No.: B13180704
M. Wt: 154.13 g/mol
InChI Key: DKNYAFOUCSWWJW-UHFFFAOYSA-M
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Description

Sodium 1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring structure is known for its versatility and presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-imidazole-4-sulfinate typically involves the reaction of imidazole with sulfur dioxide and a base such as sodium hydroxide. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions where the reactants are combined in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the required quality for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-imidazole-4-sulfinate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonate derivatives.

    Reduction: This reaction can convert the sulfinate group to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfonate derivatives, sulfides, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 1H-imidazole-4-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 1H-imidazole-4-sulfinate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    Imidazole: A basic heterocyclic compound with a similar ring structure.

    Sodium imidazole-1-sulfonate: Another sulfonate derivative of imidazole.

    1H-imidazole-4-carboxaldehyde: A related compound with a different functional group.

Uniqueness: Sodium 1H-imidazole-4-sulfinate is unique due to its specific sulfinate functional group, which imparts distinct chemical reactivity and potential biological activities compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C3H3N2NaO2S

Molecular Weight

154.13 g/mol

IUPAC Name

sodium;1H-imidazole-5-sulfinate

InChI

InChI=1S/C3H4N2O2S.Na/c6-8(7)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1

InChI Key

DKNYAFOUCSWWJW-UHFFFAOYSA-M

Canonical SMILES

C1=C(NC=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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